- Bifunctional Ru(II) complex catalysed carbon-carbon bond formation: an eco-friendly hydrogen borrowing strategyOrganic & Biomolecular Chemistry, 2016, 14(46), 10988-10997,
Cas no 94-41-7 (Chalcone)
Chalcone was isolated from licorice and used to synthesize chalcone derivatives Chalcone has a variety of biological and pharmacological activities, including anti-inflammatory \ antioxidant \ antibacterial \ anticancer \ antiparasitic and other activities
Chalcone structure
Chalcone Properties
Names and Identifiers
-
- 2-Propen-1-one,1,3-diphenyl-
- Chalcone
- Benzylideneacetophenone
- CHALCONE(P) PrintBack
- CHALCONE(RG)
- CHALCONE(RG) PrintBack
- BENZALACETOPHENONE
- CHALKONE
- Cinnamophenone
- styrylphenylketone
- 2-Benzalacetophenone
- 2-Benzylideneacetophenone
- 1,3-Diphenyl-2-propen-1-one
- Phenyl Styryl Ketone
- Benzylidenecetophenone
- NSC 26612
- NSC 4523
- Phenyl 2-phenylethenyl ketone
- Phenyl 2-phenylvinyl ketone
- alpha-Benzylideneacetophenone
- beta-Benzoylstyrene
- beta-Phenylacrylophenone
- omega-Benzylideneacetophenone
- Styryl phenyl ketone
- trans-Chalcone
- (E)-Chalcone
- 1,3-Diphenylpropenone
- 3-Phenylacrylophenone
- 1-Benzoyl-2-phenylethene
- (2E)-1,3-diphenylprop-2-en-1-one
- trans-Benzalacetophenone
- Phenyl trans-styryl ketone
- 2-Propen-1-one, 1,3-diphenyl-
- 1-Benzoyl-1-phenylethene
- 1-Phenyl-2
- 1,3-Diphenyl-2-propenone
- 1,3-Diphenyl-2-propen-1-one (ACI)
- Chalcone (8CI)
- 1,3-Diphenyl-1-propen-3-one
- 1,3-Diphenyl-3-oxo-1-propene
- 1,3-Diphenylpropen-3-one
- 1-Benzoyl-2-phenylethylene
- 1-Phenyl-2-benzoylethylene
- BAP
- MeSH ID: D002599
- α-Benzylideneacetophenone
- β-Benzoylstyrene
- β-Phenylacrylophenone
- ω-Benzylideneacetophenone
- Cinnamoylbenzene
- SY059041
- 1,3-diphenyl-propenone
- 1,3-di-phenyl-prop-2-en-1-one
- FT-0623579
- HMS3371J11
- FT-0622849
- DTXSID8022531
- CHEMBL4777263
- NCI60_001320
- SY233773
- 94-41-7
- 614-47-1
- BIDD:ER0232
- (E)-1,3-diphenyl-prop-2-en-1-one
- PHENYL (E)-STYRYL KETONE
- chalcone (ACD/Name 4.0)
- Chalcone methoxyamine
- NSC-4523
- HY-121054
- 1,3-Diphenyl-2-propenone, >=98.0% (GC)
- benzylidenacetophenone
- CHALCONE [MI]
- 3-phenyl-Acrylophenone
- bmse000704
- b-Benzoylstyrene
- BBL010497
- AKOS025310645
- CHEBI:27618
- CCRIS 2213
- SCHEMBL27580
- CHALCONE (E)-FORM [MI]
- (E)-1,3-DIPHENYL-PROPENONE
- HMS2235P17
- STR06550
- SR-01000000156-2
- AI3-00946
- cid_637760
- NSC-26612
- a-Benzylideneacetophenone
- 1, 3-Diphenyl-1-propen-3-one
- BDBM29143
- CS-0079373
- DTXSID20873536
- NSC4523
- BCP14123
- NSC 167107
- 2-Propen-1-one,3-diphenyl-, (E)-
- CCRIS 3778
- (2E)-1,3-Diphenyl-2-propen-1-one
- (E)-1,3-Diphenyl-2-propen-1-one
- AKOS001041518
- EINECS 202-330-2
- EN300-16057
- CHEMBL7976
- 5S5A2Q39HX
- trans-Benzylideneacetophenone
- Chalcone, 13
- Acrylophenone, 3-phenyl-
- Chalcone 1
- Z46028346
- NCGC00018232-03
- ALBB-037311
- .omega.-Benzylideneacetophenone
- AC-16892
- MLS000069600
- C01484
- .beta.-Phenylacrylophenone
- (E)-3-phenyl-1-phenylprop-2-en-1-one
- AE-641/00372002
- 1,3-diphenylprop-2-en-1-one
- DTXCID80809654
- 1,3-DIPHENYL-2-PROPEN-1-ONE
- Chalkon
- D70211
- .beta.-Benzoylstyrene
- MFCD00003082
- STK257430
- Benzylidene acetophenone
- trans-Chalcone, 97%
- NSC167107
- Phenyl (E)-2-phenylethenyl ketone
- (E)-Benzylideneacetophenone
- CHEBI:48965
- phenylstyryl ketone
- phenyl (E)--2-phenylethenyl ketone
- 2-Propen-1-one, 1,3-diphenyl-, (E)-
- 2-Propen-1-one, 1,3-diphenyl-, (2E)-
- NSC-167107
- NSC26612
- CHALCONE (E)-FORM
- .alpha.-Benzylideneacetophenone
- 5173133B-0B1C-46FB-8DFF-976669EE9D5B
- UNII-5S5A2Q39HX
- EINECS 210-383-8
- DA-59804
- substituted chalcone, 5j
- SMR000059029
- TRANS-CHALCONE-D12, 98 ATOM % D
- J-200119
- (E)-1,3-diphenylprop-2-en-1-one
- 1,3 Diphenyl 2 Propen 1 One
- NS00015146
- CHALCONE, (E)-
- WLN: RV1U1R
- DA-48743
- Opera_ID_1389
- AC7897
- Chalcedony8108
- s5845
- SR-01000000156
- Q899416
- +Expand
-
- MFCD00003082
- DQFBYFPFKXHELB-UHFFFAOYSA-N
- 1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
- O=C(C1C=CC=CC=1)C=CC1C=CC=CC=1
Computed Properties
- 208.08900
- 0
- 1
- 3
- 208.088815002 g/mol
- 16
- 242
- 0
- 0
- 0
- 1
- 0
- 1
- 3.1
- nothing
- 0
- 17.1
- 208.25
Experimental Properties
- 3.58270
- 17.07000
- 2037
- 1.6152 (589.3 nm 20 ºC)
- 208 °C25 mm Hg(lit.)
- 55.0 to 59.0 deg-C
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Almost insoluble (0.037 g/l) (25 º C),
- Pale yellow rhombic or prismatic crystals.
- It is easily soluble in ether, chloroform, carbon disulfide and benzene, slightly soluble in alcohol, but poorly soluble in cold petroleum ether.
- 1.097±0.06 g/cm3 (20 ºC 760 Torr),
Chalcone Security Information
- GHS07
- FL6900000
- 3
- S22; S36/37/39; S45
- R22; R36/37
- Xn Xi
- NONH for all modes of transport
- H302-H319-H335
- P261-P305 + P351 + P338
- warning
- 22-36/37
- Warning
Chalcone Customs Data
- 2914399090
-
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Chalcone Price
Chalcone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 1957178-41-4 Solvents: Acetonitrile , Toluene ; 90 min, 125 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Choline, hydroxide Solvents: Ethanol ; 20 °C; 25 min, rt
Reference
- An Effect of H-bonding in Synthesis of 1,5-Diketones via Tandem Aldol-Michael Addition Reaction Using Room Temperature Ionic Liquid (RTIL).ChemistrySelect, 2017, 2(5), 1917-1924,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ; 2 h, 0 °C
Reference
- Toxicity assessments of chalcone and some synthetic chalcone analogues in a zebrafish modelMolecules, 2014, 19(1), 641-650,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: (SP-4-4)-(2-Methyl-2-phenylpropyl)(4-pyridinecarbonitrile-κN1)(2-pyridinecarboxy… Solvents: Toluene ; 12 h, 4 atm, 100 °C
Reference
- Process for the oxidation of alcohols using oxygen in the presence of a homogeneous palladium catalyst, Spain, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium (CeO2-supported gold nanoparticle) , Gold Solvents: Dimethylacetamide ; 24 h, 1 atm, 120 °C
Reference
- CeO2-Supported Pd(II)-on-Au Nanoparticle Catalyst for Aerobic Selective α,β-Desaturation of Carbonyl Compounds Applicable to CyclohexanonesACS Catalysis, 2020, 10(9), 5057-5063,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Lithium hydroxide Catalysts: Cuprate(2-), [μ-[α-cyclodextrinato(4-)-κO2A,κO3F:κO2D,κO3C]]di-μ-hydroxydi- Solvents: Toluene ; 1 h
Reference
- Cu (II)-β-CD as Water-Loving Catalyst for One-Pot Synthesis of Triazoles and Biofuels Intermediate at Room Temperature without Any Other AdditiveChemistrySelect, 2017, 2(10), 2997-3008,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 3 min, rt
1.2 Reagents: 1,2-Bis(1,1-dimethylethyl)-3-diaziridinone ; 0.2 h, rt
1.2 Reagents: 1,2-Bis(1,1-dimethylethyl)-3-diaziridinone ; 0.2 h, rt
Reference
- Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with DiaziridinoneOrganic Letters, 2013, 15(5), 992-995,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Titania ; 1 min, heated
Reference
- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalystJournal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Silica , Aminopropyltrimethoxysilane Solvents: Toluene ; 18 h, reflux
1.2 Reagents: Sodium cyanoborohydride Catalysts: Tempone Solvents: Methanol ; 3 d, rt
1.3 Catalysts: 1-Butyl-3-methylimidazolium bromide Solvents: Acetone ; 3 h, rt
1.4 Reagents: Oxygen Catalysts: tert-Butyl nitrite Solvents: Acetic acid ; 17 h, 1 atm, 60 °C
1.2 Reagents: Sodium cyanoborohydride Catalysts: Tempone Solvents: Methanol ; 3 d, rt
1.3 Catalysts: 1-Butyl-3-methylimidazolium bromide Solvents: Acetone ; 3 h, rt
1.4 Reagents: Oxygen Catalysts: tert-Butyl nitrite Solvents: Acetic acid ; 17 h, 1 atm, 60 °C
Reference
- SBA-15-functionalized TEMPO confined ionic liquid: an efficient catalyst system for transition-metal-free aerobic oxidation of alcohols with improved selectivityOrganic & Biomolecular Chemistry, 2011, 9(11), 4194-4198,
Synthetic Circuit 18
Chalcone Raw materials
- Benzaldehyde
- 3-Phenylpropiophenone
- Benzenemethanol, a-(2-phenylethenyl)-
- 2-Propen-1-one, 1-[2-(1-methylethoxy)phenyl]-3-phenyl-
- Acetophenone
Chalcone Preparation Products
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Chalcone Related Literature
-
1. Reinvestigation of the synthesis of tris[benzoyl(thiobenzoyl)methanato-S]arsenic(III): synthesis and X-ray structure of 3,3′-thiodi(1,3-diphenylprop-2-en-1-one)Rajendra P. Singh,Vishnu D. Gupta,Eileen N. Duesler,Chaitanya K. Narula J. Chem. Soc. Dalton Trans. 1988 1289
-
Sengodagounder Muthusamy,Alagesan Balasubramani,Eringathodi Suresh Org. Biomol. Chem. 2018 16 756
-
Navneet K. Chehal,Peter H. M. Budzelaar,Philip G. Hultin Org. Biomol. Chem. 2018 16 1134
-
Benyapa Kaewmee,Vatcharin Rukachaisirikul,Juthanat Kaeobamrung Org. Biomol. Chem. 2017 15 7387
-
Vitor A. F. da Silva,Gustavo P. da Silva,Bianca T. Matsuo,Akbar Ali,Rebecca L. Davis,Julio Zukerman-Schpector,Arlene G. Corrêa,Márcio W. Paix?o Org. Biomol. Chem. 2019 17 519
-
Jamshaid Ashraf,Ehsan Ullah Mughal,Reem I. Alsantali,Amina Sadiq,Rabab. S. Jassas,Nafeesa Naeem,Zaman Ashraf,Yasir Nazir,Muhammad Naveed Zafar,Amara Mumtaz,Masoud Mirzaei,Satar Saberi,Saleh A. Ahmed RSC Adv. 2021 11 35077
-
Jinhai Shen,Guolin Cheng,Xiuling Cui Chem. Commun. 2013 49 10641
-
Sabine Amslinger,Nafisah Al-Rifai,Katrin Winter,Kilian W?rmann,Rebekka Scholz,Paul Baumeister,Martin Wild Org. Biomol. Chem. 2013 11 549
-
9. Carbon–carbon bond formation in acid deep eutectic solvent: chalcones synthesis via Claisen–Schmidt reactionMatteo Tiecco,Raimondo Germani,Fabio Cardellini RSC Adv. 2016 6 43740
-
Shaifali,Shankar Ram,Vandna Thakur,Pralay Das Org. Biomol. Chem. 2019 17 7036
Recommended suppliers
Amadis Chemical Company Limited
(CAS:94-41-7)Chalcone
99%
1kg
268.0